molecular formula C22H21BrN4O2S B2454517 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one CAS No. 2034462-25-2

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Cat. No.: B2454517
CAS No.: 2034462-25-2
M. Wt: 485.4
InChI Key: CTHINLXHIBZWDK-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21BrN4O2S and its molecular weight is 485.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2S/c1-14(2)11-12-27-21(28)17-5-3-4-6-18(17)24-22(27)30-13-19-25-20(26-29-19)15-7-9-16(23)10-8-15/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHINLXHIBZWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a novel derivative that combines the oxadiazole and quinazolinone moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrN4O2SC_{21}H_{19}BrN_{4}O_{2}S with a molecular weight of 471.4 g/mol. Its structure features a bromophenyl group attached to an oxadiazole ring, which is further linked to a quinazolinone moiety through a thioether bond.

PropertyValue
Molecular FormulaC21H19BrN4O2SC_{21}H_{19}BrN_{4}O_{2}S
Molecular Weight471.4 g/mol
CAS Number2034478-02-7

Antimicrobial Activity

Research has shown that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Studies indicate that derivatives of oxadiazole can inhibit both Gram-positive and Gram-negative bacteria effectively. The specific compound in focus may exhibit comparable or enhanced activity due to the presence of the bromophenyl group, which can influence lipophilicity and membrane permeability.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been extensively studied, particularly in relation to breast cancer. A study on related compounds demonstrated that they could induce apoptosis in cancer cells by interacting with estrogen receptors. The potential for This compound to bind to similar targets suggests it could also possess anticancer properties, warranting further investigation through molecular docking studies and cytotoxicity assays.

Anti-inflammatory Effects

Compounds with oxadiazole structures have been reported to exhibit anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. Given the structural characteristics of this compound, it may also demonstrate such effects, which could be explored in future studies.

Case Studies and Research Findings

  • Antibacterial Activity : A study synthesized various oxadiazole derivatives and assessed their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibition zones at concentrations as low as 50 µg/mL .
  • Anticancer Activity : In a study focusing on related oxadiazole compounds, several were tested against breast cancer cell lines MCF-7 and MDA-MB-453. The results highlighted that compounds with specific substitutions exhibited dose-dependent cytotoxicity, suggesting that structural modifications can enhance biological activity .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand the binding interactions between oxadiazole derivatives and their biological targets. Such studies provide insights into the stability and affinity of these compounds in therapeutic contexts .

Q & A

Q. Efficiency improvements :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .
  • Catalysts : Use of K₂CO₃ or triethylamine to enhance thioether bond formation .

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield ImprovementReference
Oxadiazole formationPOCl₃, 80°C, 2 hours75–85%
Thioether couplingEthanol, K₂CO₃, 60°C70–78%
Microwave assistance150 W, 30 minutes15–20%

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond angles in the oxadiazole-quinazolinone core .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.2) .

Advanced: How can contradictory yield data across studies be resolved?

Answer: Contradictions often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may reduce thioether coupling efficiency compared to ethanol .
  • Catalyst selection : POCl₃ vs. H₂SO₄ in oxadiazole formation alters reaction kinetics and byproduct formation .
  • Purification methods : Column chromatography vs. recrystallization may lead to yield discrepancies (e.g., 5–10% loss in chromatography) .

Recommendation : Standardize solvent systems (e.g., ethanol for coupling) and compare catalysts under identical conditions .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states in PBS buffer (pH 7.4) to avoid false negatives in bioactivity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the isopentyl chain without altering core activity .

Advanced: What experimental designs are optimal for evaluating bioactivity?

Answer:

  • Targeted assays : Screen against kinases (e.g., EGFR) due to quinazolinone’s ATP-binding affinity .
  • Dose-response studies : Use 10-dose IC₅₀ curves (0.1–100 µM) with positive controls (e.g., Erlotinib for EGFR) .
  • Molecular docking : Simulate binding interactions with homology models of target proteins (e.g., VEGFR-2) to prioritize in vitro testing .

Q. Table 2: Bioactivity Assay Parameters

Assay TypeProtocolKey MetricsReference
Kinase inhibitionADP-Glo™ assay, 1 µM ATPIC₅₀, selectivity
Anticancer activityMTT assay (72 hours, HeLa cells)GI₅₀
Molecular dockingAutoDock Vina, PDB ID: 1M17Binding affinity

Advanced: How to design stability studies for long-term storage?

Answer:

  • Forced degradation : Expose to UV light (254 nm, 24 hours) and acidic/basic conditions (0.1N HCl/NaOH) to identify degradation products .
  • HPLC monitoring : Use a C18 column (ACN/water gradient) to track purity over 6 months at 4°C .
  • Lyophilization : Improve stability by storing as a lyophilized powder under argon .

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